- A General Method for Copper-Catalyzed Arene Cross-DimerizationJournal of the American Chemical Society, 2011, 133(34), 13577-13586,
Cas no 93560-55-5 (2-iodo-3-methoxy-pyridine)

2-iodo-3-methoxy-pyridine structure
Nome do Produto:2-iodo-3-methoxy-pyridine
2-iodo-3-methoxy-pyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Iodo-3-methoxypyridine
- 2-Iodo-3-methoxy-pyridine
- 2-Iodo-3-methoxypyridine (ACI)
- D73279
- AKOS015853951
- CS-0063167
- AC-27947
- F0001-2251
- 93560-55-5
- DB-012014
- DTXSID20355761
- EN300-646089
- MFCD00234181
- SY060551
- AB05182
- SCHEMBL531517
- AC-907/25004528
- J-509706
- CS-15882
- 2-iodo-3-methoxy-pyridine
-
- MDL: MFCD00234181
- Inchi: 1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
- Chave InChI: NJFRZBAZMPWJKQ-UHFFFAOYSA-N
- SMILES: IC1C(OC)=CC=CN=1
- BRN: 115569
Propriedades Computadas
- Massa Exacta: 234.94900
- Massa monoisotópica: 234.949
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 89.1
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 22.1A^2
- Carga de Superfície: 0
- XLogP3: nothing
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: White solid
- Densidade: 1.825
- Ponto de Fusão: 57-61°C
- Ponto de ebulição: 271 ºC
- Ponto de Flash: 118 ºC
- Índice de Refracção: 1.598
- PSA: 22.12000
- LogP: 1.69480
- Sensibilidade: Light Sensitive
- Solubilidade: Insoluble in water
2-iodo-3-methoxy-pyridine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-250mg |
2-Iodo-3-methoxypyridine |
93560-55-5 | 98% | 250mg |
¥44.00 | 2024-04-24 | |
Enamine | EN300-646089-0.5g |
2-iodo-3-methoxypyridine |
93560-55-5 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-5g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 98% | 5g |
¥230.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-5G |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 5g |
¥198.00 | 2023-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-100G |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 100g |
¥2871.00 | 2023-05-07 | |
Life Chemicals | F0001-2251-0.25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-50g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 50g |
¥1810.0 | 2023-09-07 | |
Life Chemicals | F0001-2251-0.5g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19868-1g |
2-Iodo-3-methoxypyridine, 97% |
93560-55-5 | 97% | 1g |
¥735.00 | 2023-03-02 | |
Chemenu | CM174594-25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95%+ | 25g |
$236 | 2022-06-09 |
2-iodo-3-methoxy-pyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium tert-butoxide , Iodine , Tripotassium phosphate Solvents: 1,4-Dioxane ; 60 min, 120 °C
Referência
Método de produção 2
Condições de reacção
Referência
- A Concise Synthesis of the Differentiating Antibiotic L-Azatyrosine. [Erratum to document cited in CA123:286585]Journal of Organic Chemistry, 1998, 63(2),,
Método de produção 3
Condições de reacção
1.1 Reagents: tert-Butyllithium , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Toluene , Pentane ; -15 °C; 30 min, 0 °C; 0 °C → 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
Referência
- Homoleptic Zincate-Promoted Room-Temperature Halogen-Metal Exchange of BromopyridinesChemistry - A European Journal, 2010, 16(41), 12425-12433,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referência
- Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational StudyJournal of Organic Chemistry, 2018, 83(21), 13498-13506,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium methoxide
1.2 Solvents: Dimethylformamide ; rt
1.2 Solvents: Dimethylformamide ; rt
Referência
- Solid-state fluorescence of zwitterionic imidazolium pyridinolates bearing long alkyl chains: Control of emission properties based on variation of lamellar alignmentTetrahedron, 2017, 73(41), 6000-6007,
Método de produção 6
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, rt
Referência
- Preparation of cholesteryl ester transfer protein (CETP) inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
Referência
- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationshipsTetrahedron, 2016, 72(17), 2196-2205,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; rt; 2 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
Referência
- Photochemical synthesis and properties of axially chiral naphthylpyridinesJournal of Photochemistry and Photobiology, 2011, 222(1), 263-265,
Método de produção 9
Condições de reacção
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; rt → 0 °C; 1.5 h, < 25 °C; 30 min, 20 - 25 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
Referência
- One-Pot Iodination of HydroxypyridinesJournal of Organic Chemistry, 2009, 74(14), 5111-5114,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide
1.2 -
1.2 -
Referência
- New syntheses of orelline and analogues via metalation and cross-coupling reactionsTetrahedron, 2002, 58(2), 309-314,
Método de produção 11
Condições de reacção
1.1 Solvents: Dimethylformamide ; rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
Referência
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) ReagentsJournal of Organic Chemistry, 2011, 76(10), 3812-3819,
2-iodo-3-methoxy-pyridine Raw materials
2-iodo-3-methoxy-pyridine Preparation Products
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93560-55-5)2-iodo-3-methoxy-pyridine

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):160.0/529.0